3-Bromo-5-(4-methoxybenzyloxy)pyridine
Overview
Description
3-Bromo-5-(4-methoxybenzyloxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by a pyridine ring substituted with a bromine atom and a methoxybenzyloxy group. This compound is commonly used in scientific experiments due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-(4-methoxybenzyloxy)pyridine can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the reaction of 3-bromo-5-chloropyridine with 4-methoxybenzylboronic acid in the presence of a palladium catalyst.
Heck Reaction: In this method, 3-bromo-5-chloropyridine is reacted with 4-methoxybenzyl vinyl ether in the presence of a palladium catalyst.
Sonogashira Coupling: This method involves the reaction of 3-bromo-5-chloropyridine with 4-methoxybenzyl acetylene in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-methoxybenzyloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-(4-methoxybenzyloxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-5-(4-methoxybenzyloxy)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-Bromo-5-(4-methoxybenzyloxy)pyridine can be compared with other similar compounds, such as:
3-Bromo-5-(4-methoxybenzyl)pyridine: This compound has a similar structure but lacks the oxygen atom in the methoxybenzyloxy group.
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine: This compound contains a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for various applications.
Biological Activity
3-Bromo-5-(4-methoxybenzyloxy)pyridine is a heterocyclic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a bromine atom and a methoxybenzyloxy group, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H12BrNO2
- Molecular Weight : 292.14 g/mol
- CAS Number : 552331-73-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can interact with receptors, modulating their activity and influencing cellular responses.
- Cellular Pathway Interference : The compound may disrupt signaling pathways critical for cell growth and survival.
Biological Activity
Research indicates that pyridine derivatives, including this compound, often exhibit significant biological activities such as:
Anticancer Activity
A study examined the effects of various pyridine derivatives on cancer cell lines. While specific data on this compound were not extensively documented, related compounds showed IC50 values in the low micromolar range against lung cancer cell lines (H3122) . This suggests that further investigation into this compound could yield valuable insights into its anticancer potential.
Enzyme Inhibition Studies
In vitro studies have indicated that pyridine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine synthesis and a target for anticancer therapies. The structure–activity relationship (SAR) analysis of similar compounds revealed that modifications could significantly enhance inhibitory activity . This highlights the potential for this compound to be explored in this context.
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
3-bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-6-11(14)7-15-8-13/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACELUBXQATRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626857 | |
Record name | 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-73-4 | |
Record name | 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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